molecular formula C19H21N5O2 B2675648 3-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 899945-85-8

3-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

Cat. No. B2675648
CAS RN: 899945-85-8
M. Wt: 351.41
InChI Key: YOTPWYZUFAPBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide” belongs to the class of pyrazolo[3,4-d]pyrimidines . Compounds of this class exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Pyrazolo[3,4-d]pyrimidines can undergo a variety of reactions, including cyclization, acylation, and others .

Scientific Research Applications

Synthesis and Antimicrobial Applications

Several studies have focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antimicrobial activities. For instance, Farag et al. (2009) reported the utility of related compounds in synthesizing new derivatives with moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009). Similarly, Deohate and Palaspagar (2020) prepared compounds through cyclocondensation that showed potential insecticidal and antimicrobial properties (Deohate & Palaspagar, 2020).

Anticancer and Anti-inflammatory Research

Research into the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives has also been conducted. Rahmouni et al. (2016) synthesized a novel series of these compounds, demonstrating cytotoxic activities against cancer cell lines and inhibitory effects on 5-lipoxygenase, indicating potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

CDK2/Cyclin A Inhibition for Antitumor Activity

Pevarello et al. (2005) explored the inhibition of cyclin-dependent kinases such as CDK2/cyclin A-E by 3-aminopyrazole derivatives, aiming to develop new anticancer agents. Their research led to the discovery of compounds with significant antitumor activity in vivo, highlighting the potential therapeutic applications of these inhibitors (Pevarello et al., 2005).

Immunomodulating Activity

Doria et al. (1991) synthesized condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides and evaluated their immunomodulating activity, finding that these molecules enhanced macrophage cytotoxicity and stimulated antibacterial defenses in mice, suggesting potential for further pharmacological investigation (Doria et al., 1991).

properties

IUPAC Name

3-cyclopentyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c25-17(11-10-14-6-4-5-7-14)22-23-13-20-18-16(19(23)26)12-21-24(18)15-8-2-1-3-9-15/h1-3,8-9,12-14H,4-7,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTPWYZUFAPBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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